- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

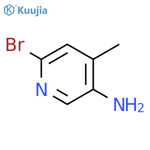

Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

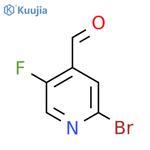

![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://pt.kuujia.com/scimg/cas/929617-35-6x500.png)

929617-35-6 structure

Nome do Produto:5-bromo-1H-pyrazolo[3,4-c]pyridine

5-bromo-1H-pyrazolo[3,4-c]pyridine Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-bromo-1H-pyrazolo[3,4-c]pyridine

- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-

- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)

- 929617-35-6

- SCHEMBL1601314

- BCP27935

- CS-0006627

- SCHEMBL17847959

- PS-5621

- STL557150

- 5-Bromo-2H-pyrazolo[3,4-c]pyridine

- DTXSID90672013

- EN300-210187

- PB20598

- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR

- BBL103340

- DB-079445

- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-

- AU-004/43501641

- MFCD11518975

- AVTKMQORQDZRPF-UHFFFAOYSA-N

- AKOS005266423

- AC-29619

- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine

- SY038403

-

- MDL: MFCD11518975

- Inchi: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)

- Chave InChI: AVTKMQORQDZRPF-UHFFFAOYSA-N

- SMILES: BrC1C=C2C(NN=C2)=CN=1

Propriedades Computadas

- Massa Exacta: 196.95900

- Massa monoisotópica: 196.959

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 130

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.5

- Superfície polar topológica: 41.6A^2

Propriedades Experimentais

- Densidade: 1.894

- Ponto de ebulição: 384°C at 760 mmHg

- Ponto de Flash: 186°C

- Índice de Refracção: 1.745

- PSA: 41.57000

- LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine Informações de segurança

- Código da categoria de perigo: 22

-

Identificação dos materiais perigosos:

5-bromo-1H-pyrazolo[3,4-c]pyridine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-1H-pyrazolo[3,4-c]pyridine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM101971-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-1g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 1g |

$31.0 | 2022-04-26 | |

| abcr | AB514931-5 g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |

929617-35-6 | 95% | 5g |

€279.00 | 2023-04-18 | |

| eNovation Chemicals LLC | D495272-5G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 5g |

$105 | 2024-05-23 | |

| eNovation Chemicals LLC | D495272-25G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 25g |

$320 | 2024-05-23 | |

| Enamine | EN300-210187-1.0g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95% | 1g |

$34.0 | 2023-05-31 | |

| Chemenu | CM101971-10g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-5g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 5g |

$105.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | ≥95% | 5g |

1,168.20 | 2021-05-17 | |

| TRC | B698808-250mg |

5-Bromo-1h-pyrazolo[3,4-c]pyridine |

929617-35-6 | 250mg |

$ 64.00 | 2023-04-18 |

5-bromo-1H-pyrazolo[3,4-c]pyridine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt

Referência

- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referência

- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Referência

- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Referência

- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Referência

- Preparation of the compounds and its application in treating hepatitis B, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referência

- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

Referência

- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt

Referência

- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

Referência

- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

Referência

- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt

Referência

- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt

Referência

- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

Método de produção 14

Condições de reacção

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referência

- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referência

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

Referência

- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

- 2-bromo-4-methyl-5-nitro-pyridine

- Methoxyamine hydrochloride

- 6-Bromo-4-methylpyridin-3-amine

- 2-bromo-5-fluoropyridine-4-carbaldehyde

- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

5-bromo-1H-pyrazolo[3,4-c]pyridine Literatura Relacionada

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) Produtos relacionados

- 2171751-24-7(1-3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid)

- 1000933-31-2(N-(Pyridin-3-ylmethyl)aminosulfonamide)

- 1714949-21-9(5-chloro-2-hydrazinylphenol)

- 30332-99-1(3,4-Pentadienoic acid, ethyl ester)

- 1806137-54-1(Ethyl 3-hydroxy-5-nitro-4-(trifluoromethoxy)pyridine-2-acetate)

- 2228209-84-3(1-(4-bromofuran-2-yl)propan-2-ol)

- 122168-40-5(GyMneMic acid I)

- 958447-27-3((2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone)

- 4838-96-4(methyl2-(3,4,5-trimethoxyphenyl)ethylamine)

- 2228675-10-1(3-(3-methylpyridin-4-yl)methylpyrrolidin-3-ol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):163.0/612.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito